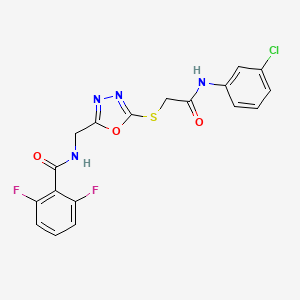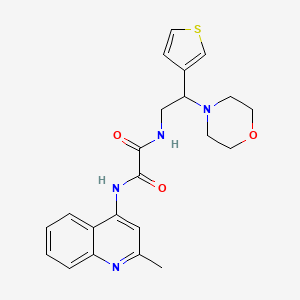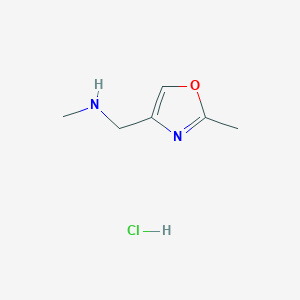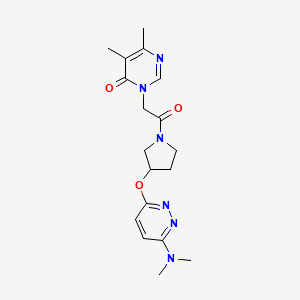
(2S)-2-(1H-Pyrrol-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-(1H-Pyrrol-1-YL)propanoic acid” is a chemical compound with the CAS Number: 116838-52-9 . It has a molecular weight of 139.15 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H9NO2 . The InChI code for this compound is 1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10)/t6-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 139.15 and a linear formula of C7H9NO2 .Applications De Recherche Scientifique
Synthesis and Catalysis
(2S)-2-(1H-Pyrrol-1-yl)propanoic acid has been utilized as a key ketene source in the synthesis of monocyclic-2-azetidinones , showcasing its pivotal role in organic synthesis. This process benefits from controlled diastereoselectivity, influenced by the hindrance between ketene and imines, allowing for the selective production of specific isomers in some instances. This utilization underscores the compound's versatility and importance in facilitating complex organic reactions, offering a straightforward method for the synthesis of β-lactams through [2+2] cycloaddition reactions (Behzadi et al., 2015).
Molecular Structure Analysis
The compound 3-(Pyrrole-2′-carboxamido)propanoic acid was synthesized, yielding insights into the structural characteristics of related compounds. X-ray diffraction analysis of this compound provided detailed information on its crystal structure, facilitating a deeper understanding of its molecular configuration and interactions. This research exemplifies the scientific value of this compound derivatives in contributing to our knowledge of chemical structures and properties (Zeng Xiang, 2005).
Electrochemical Studies
Further application of related compounds includes electrochemical studies , particularly focusing on the reduction of carbon dioxide. Iron(0) porphyrins, in combination with weak Brönsted acids like 2-pyrrolidone, have shown improved catalysis in CO2 reduction, demonstrating the potential of this compound derivatives in environmental chemistry and green technology. This research indicates the compound's relevance in developing new methods for CO2 conversion, aiming at sustainable solutions for climate change mitigation (Bhugun, Lexa, & Savéant, 1996).
Hydrogen Bonding Investigation
A study focusing on hydrogen bonding in derivatives of this compound highlights the compound's significance in understanding molecular interactions. Research on 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and its analogs revealed intricate details about hydrogen bonding patterns, contributing valuable information to the field of supramolecular chemistry. These insights assist in the design and synthesis of new molecules with desired properties and functions (Dobbin et al., 1993).
Propriétés
IUPAC Name |
(2S)-2-pyrrol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHRJNLVFAQKOG-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone](/img/structure/B2828848.png)


![3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2828854.png)



![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2828860.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2828861.png)
![3-(4-methoxyphenyl)-6-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2828863.png)
![N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2828864.png)
![{6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2828866.png)

![2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2828870.png)